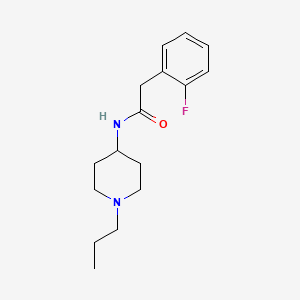
N-(4-ethoxyphenyl)-6-methyl-2-(methylthio)-4-pyrimidinamine
Overview
Description
N-(4-ethoxyphenyl)-6-methyl-2-(methylthio)-4-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly referred to as E7046 and has been the subject of numerous scientific studies due to its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of E7046 involves the inhibition of a protein called PI3Kδ, which plays a key role in the regulation of immune cell function and cancer cell growth. By inhibiting PI3Kδ, E7046 can suppress the activity of immune cells and cancer cells, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
E7046 has been shown to have a number of biochemical and physiological effects, including the inhibition of immune cell activation, the reduction of pro-inflammatory cytokine production, and the suppression of tumor growth. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of E7046 for lab experiments is its specificity for PI3Kδ, which allows for the selective inhibition of this protein without affecting other members of the PI3K family. This specificity can help to reduce off-target effects and increase the accuracy of experimental results. However, one limitation of E7046 is its relatively low potency compared to other PI3K inhibitors, which may require higher concentrations or longer treatment times to achieve desired effects.
Future Directions
There are a number of future directions for research on E7046, including the investigation of its potential therapeutic applications in specific types of cancer and autoimmune diseases, the optimization of its pharmacokinetic properties, and the development of more potent and selective PI3K inhibitors based on its structure. Additionally, further studies are needed to fully elucidate the mechanism of action of E7046 and its effects on immune cell function and cancer cell growth.
Scientific Research Applications
E7046 has been found to have potential therapeutic applications in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the production of pro-inflammatory cytokines in animal models of autoimmune diseases and inflammatory disorders.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-methyl-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-18-12-7-5-11(6-8-12)16-13-9-10(2)15-14(17-13)19-3/h5-9H,4H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIYEBCLIDPGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-fluorobenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4727098.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4727107.png)
![N-(1-cyclopropylethyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4727114.png)
![ethyl 5-amino-1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate](/img/structure/B4727118.png)
![3-[1-butyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4727119.png)
![1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4727121.png)


![2-(1-phenylethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4727139.png)
![3-(3-bromophenyl)-6,6-dimethyl-2-(methylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4727153.png)
![N-[4-(4-morpholinyl)benzyl]-2-furamide](/img/structure/B4727165.png)
![2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide](/img/structure/B4727183.png)
![5,5-dimethyl-3-{2-[4-(1H-triaziren-1-yl)phenyl]vinyl}-2-cyclohexen-1-one](/img/structure/B4727187.png)
![N-(1-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4727195.png)